Alfentanil citrate is a synthetic opioid that functions as a potent μ-opioid receptor (MOR) agonist. Its primary mechanism involves binding to MORs, which are G-protein coupled receptors (GPCRs) distributed throughout the central nervous system (CNS), peripheral nervous system, and peripheral tissues (e.g., gastrointestinal tract, immune cells) [1] [4]. Upon binding, alfentanil triggers a conformational change in the MOR, leading to the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on associated Gαi/o proteins. This exchange dissociates the Gα subunit from the Gβγ dimer, initiating downstream signaling cascades [3] [4].
Key signal transduction pathways modulated by alfentanil include:
Alfentanil's rapid onset of action (within 1–2 minutes IV) is attributed to its low molecular weight, moderate lipid solubility (octanol-water partition coefficient = 129), and low pKa (6.5), which favor rapid diffusion across the blood-brain barrier and high receptor availability in the un-ionized state [1] [3].
Alfentanil exhibits distinct binding characteristics compared to other fentanyl analogs due to structural modifications in its piperidine and anilide moieties. Binding affinity (Ki) and selectivity for MOR subtypes follow this order:
Table 1: Binding Affinity and Selectivity of Fentanyl Analogs at Human Opioid Receptors
Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | MOR Selectivity Ratio (vs. DOR/KOR) |
---|---|---|---|---|
Alfentanil | 39 ± 5 | ˃1,000 | ˃1,000 | ˃25.6 |
Fentanyl | 0.45 ± 0.08 | ˃1,000 | 255 ± 42 | ˃2,222 (DOR), 567 (KOR) |
Sufentanil | 0.15 ± 0.03 | 50 ± 11 | 75 ± 9 | 333 (DOR), 500 (KOR) |
Remifentanil | 1.2 ± 0.3 | ˃1,000 | ˃1,000 | ˃833 |
Data adapted from [2] [6] [9].
Alfentanil demonstrates lower absolute MOR affinity than fentanyl or sufentanil but higher selectivity for MOR over delta (DOR) and kappa (KOR) receptors. This selectivity arises from its N-phenylpropanamide group and tetrazolyl substitution, which limit interactions with DOR/KOR allosteric sites [2] [6]. Sufentanil's enhanced potency stems from its thienyl ring and methoxymethyl group, facilitating deeper receptor pocket penetration [9]. Alfentanil's lower lipophilicity reduces nonspecific tissue binding, contributing to its shorter duration of action [1] [3].
β-Arrestin recruitment is a critical mechanism for MOR desensitization and internalization. Unlike high-efficacy opioids (e.g., fentanyl), alfentanil exhibits reduced propensity to induce β-arrestin coupling due to its lower phosphorylation efficacy at the receptor's carboxyl-terminal domains [5] [8]. Key findings include:
However, alfentanil is not a "biased agonist" like TRV130; it merely has lower intrinsic efficacy for phosphorylation than fentanyl analogs with bulkier substituents [5] [8]. This property may explain its favorable recovery profile in anesthesia, though respiratory depression persists via G-protein pathways [5] [10].
Alfentanil inhibits nociceptive neurotransmission by suppressing pro-nociceptive neurotransmitter release in the spinal cord, brainstem, and periphery:
Table 2: Neurotransmitter Systems Modulated by Alfentanil
Neurotransmitter | Site of Action | Mechanism of Inhibition | Functional Effect |
---|---|---|---|
Substance P | Primary afferent terminals (spinal cord) | Reduced Ca2+-dependent vesicular release | Diminished ascending pain transmission |
Glutamate | Thalamocortical synapses | Presynaptic Ca2+ channel blockade | Cortical disinhibition of pain perception |
GABA | Periaqueductal gray (PAG) | Disinhibition of PAG output neurons | Descending pain inhibition |
Norepinephrine | Locus coeruleus | K+ channel-mediated hyperpolarization | Reduced arousal and stress-induced analgesia |
Acetylcholine | Myenteric plexus | Reduced presynaptic vesicle fusion | Gastrointestinal motility suppression (not analgesia) |
Data synthesized from [1] [4] [10].
Critical pain pathway interactions include:
Electrophysiological studies confirm alfentanil suppresses wind-up phenomena and wide-dynamic-range neuron activity in the dorsal horn, underpinning its efficacy in dynamic pain modulation [1] [4].
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: